Psiguadial D
Overview
Description
Psiguadial D is a terpenoid that can be isolated from Psidium guajava . It has been associated with a strong inhibitory effect on the growth of HepG2 cells .
Synthesis Analysis
The synthesis of Psiguadial D involves a seven-step process that starts with bicyclogermacrene, a common sesquiterpene found in several essential oils . This compound serves as the key platform intermediate for a biomimetic access to several aromadendrene sesquiterpenoids and the meroterpenoids psiguadial A, C, and D .Molecular Structure Analysis
Psiguadial D is a terpenoid with a molecular weight of 474.59 . It is structurally related to the macrocarpals that were isolated from eucalyptus globulus .Physical And Chemical Properties Analysis
Psiguadial D is a terpenoid with a molecular weight of 474.59 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Anticancer Activity : Psiguadial A and B, along with other compounds extracted from guava leaves, have shown potent inhibitory effects on the growth of human hepatoma cells (Shao et al., 2010). Additionally, guava extracts and an enriched mixture containing meroterpenes like guajadial, psidial A, psiguadial A and B have demonstrated significant anticancer activity against various human cancer lines. These compounds may act as Selective Estrogen Receptors Modulators (SERMs), suggesting potential for anticancer therapy (Rizzo et al., 2014).
Neuroprotective Agents : Studies on psiguadial B and its halogenated analogues have revealed their antioxidative and anti-inflammatory activities, making them potential neuroprotective agents for treating neurodegenerative diseases, acute brain injuries, and immunological disorders. They have been shown to decrease cell death and accumulation of reactive oxygen species (ROS) in mouse cortical neuron cultures (Kadayat et al., 2021).
Chemical Synthesis : The enantioselective total synthesis of (+)-Psiguadial B, a compound with antiproliferative activity against human hepatoma cancer cells, has been a subject of research. This involves complex chemical processes to create its unique molecular structure, which includes trans-cyclobutane motifs and multiple stereocenters (Chapman et al., 2016).
Potential in Treating Diabetes : Research has suggested that compounds like psidials A, psiguadial A, and guajadial from guava leaves have α-glucosidase inhibitory activities, indicating potential therapeutic applications in treating diabetes (Ou Yangwe, 2014).
Antitumor Properties : Meroterpenoids from guava, including psiguadial B, have been identified as inhibitors of human hepatoma cell growth. These compounds also act as topoisomerase I (Top1) catalytic inhibitors, suggesting their role in the development of antitumor agents (Xu-Jie Qin et al., 2017).
properties
IUPAC Name |
14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O5/c1-17-9-8-14-30(4)23(18-10-6-5-7-11-18)22-26(34)19(15-31)25(33)20(16-32)27(22)35-28(30)24-21(13-12-17)29(24,2)3/h5-7,9-11,15-16,21,23-24,28,33-34H,8,12-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEIRDXSUKFMMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C(C3C(C3(C)C)CC1)OC4=C(C(=C(C(=C4C2C5=CC=CC=C5)O)C=O)O)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 77984632 |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.